N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H23N5OS and its molecular weight is 405.52. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Methodologies and Mechanistic Insights
Research into similar chemical compounds has led to innovative synthetic methodologies and a deeper understanding of reaction mechanisms. For example, a study by Ledenyova et al. (2018) explored the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. This reaction involves an ANRORC rearrangement, demonstrating a unique pathway for synthesizing N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, which could offer insights into the synthesis and applications of closely related compounds like N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (Ledenyova et al., 2018).
Heterocyclic Synthesis and Derivatives
The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic derivatives, including pyrazoles and isoxazoles, was investigated by Mohareb et al. (2004). This research contributes to the broader field of heterocyclic chemistry, which is crucial for developing pharmaceuticals, agrochemicals, and other functional materials. The methodologies and compounds described could be related to or inspire approaches for synthesizing and understanding the properties of this compound (Mohareb et al., 2004).
Antimicrobial and Antitumor Activities
Several studies have demonstrated the potential antimicrobial and antitumor activities of pyrazole derivatives. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives showing in vitro antimicrobial activities. This suggests a possible area of application for this compound in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Furthermore, the synthesis and characterization of various pyrazole derivatives have been linked to notable antitumor activities, as seen in the work of Gomha et al. (2016). Their research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents provides a foundation for exploring the anticancer potential of similar compounds, including this compound (Gomha et al., 2016).
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-15-21(20-10-7-13-29-20)17(3)26(25-15)12-11-23-22(28)19-14-24-27(16(19)2)18-8-5-4-6-9-18/h4-10,13-14H,11-12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMMZMZVJKHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=C(C(=N3)C)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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